molecular formula C15H13N3O B1612661 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline CAS No. 915922-90-6

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

Cat. No. B1612661
M. Wt: 251.28 g/mol
InChI Key: QRLNLRHSHPXWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, also known as MPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. Additionally, 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune responses. In vitro studies have shown that 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline exhibits selective cytotoxicity towards cancer cells, while sparing normal cells. 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has also been shown to enhance the activity of certain immune cells, such as natural killer cells and T cells, which play a key role in the body's defense against cancer and viral infections.

Advantages And Limitations For Lab Experiments

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has several advantages for lab experiments, including its ease of synthesis, high purity, and selective cytotoxicity towards cancer cells. However, there are also some limitations to its use, including its low solubility in water and its potential toxicity to normal cells at high concentrations.

Future Directions

There are several future directions for research on 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, including the development of novel 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline derivatives with improved solubility and bioavailability, the investigation of its potential applications in immunotherapy and gene therapy, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and efficacy of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline in vivo, and to determine its potential as a therapeutic agent for cancer and viral infections.
In conclusion, 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. Its selective cytotoxicity towards cancer cells and its ability to modulate immune responses make it a promising candidate for the development of novel cancer therapies and immunotherapies. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in vivo.

Scientific Research Applications

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has been shown to exhibit anticancer, antitumor, and antiviral properties. In materials science, 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic electronics, 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).

properties

IUPAC Name

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-3-2-4-12(9-10)14-17-15(19-18-14)11-5-7-13(16)8-6-11/h2-9H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLNLRHSHPXWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589716
Record name 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

CAS RN

915922-90-6
Record name 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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